molecular formula C24H29NO B371449 (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol CAS No. 380626-15-3

(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol

Cat. No.: B371449
CAS No.: 380626-15-3
M. Wt: 347.5g/mol
InChI Key: OLLXKZAKKAXRMF-HOFJZWJUSA-N
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Description

(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with two (4-ethylphenyl)methylidene groups and a hydroxyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Substitution with (4-ethylphenyl)methylidene Groups:

    Hydroxylation: The hydroxyl group at the fourth position can be introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The (4-ethylphenyl)methylidene groups can be reduced to form the corresponding alkyl derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the piperidine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkyl derivatives.

    Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Pharmacological Studies: Piperidine derivatives are often studied for their potential pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.

Medicine

    Drug Development: The compound could be explored for its potential as a therapeutic agent in various medical conditions.

Industry

    Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol would depend on its specific application. In pharmacological contexts, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]-1-methylpiperidin-4-ol: Similar structure with a methyl group instead of an ethyl group.

    (3E,5E)-3,5-bis[(4-phenyl)methylidene]-1-methylpiperidin-4-ol: Lacks the ethyl substituent on the phenyl groups.

Uniqueness

    Structural Features: The presence of (4-ethylphenyl)methylidene groups may impart unique chemical and physical properties.

    Reactivity: The specific substituents can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

IUPAC Name

(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO/c1-4-18-6-10-20(11-7-18)14-22-16-25(3)17-23(24(22)26)15-21-12-8-19(5-2)9-13-21/h6-15,24,26H,4-5,16-17H2,1-3H3/b22-14+,23-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLXKZAKKAXRMF-HOFJZWJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)CC)C2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(/C(=C/C3=CC=C(C=C3)CC)/CN(C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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